molecular formula C20H18N2O3 B115456 Oracine CAS No. 148317-76-4

Oracine

Cat. No.: B115456
CAS No.: 148317-76-4
M. Wt: 334.4 g/mol
InChI Key: LRHPCRBOMKRVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oracin, chemically known as 6-[2-(2-hydroxyethyl)aminoethyl]-5,11-dioxo-5,6-dihydro-11H-indeno[1,2-c]isoquinoline, is a promising cytostatic drug currently in clinical trials. It was developed by the Research Institute for Pharmacy and Biochemistry in Prague. Oracin inhibits nucleic acid and protein biosynthesis in cultured tumor cells and has shown significant efficacy in reducing tumor weight in various cancer models .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oracin can be synthesized through a multi-step process involving the condensation of indenoisoquinoline derivatives. The synthetic route typically involves the following steps:

Industrial Production Methods: Industrial production of oracin involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis .

Comparison with Similar Compounds

Oracin’s unique stereospecificity and its potential as a cytostatic drug make it a valuable compound for further research and development in the field of oncology.

Biological Activity

Oracine, a compound with notable biological activity, has garnered attention in the field of medicinal chemistry and pharmacology due to its anticancer properties and other therapeutic potentials. This article delves into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a synthetic compound derived from natural products, exhibiting a range of biological effects. Its primary focus has been on anticancer activity, where it demonstrates cytotoxic effects against various cancer cell lines. The compound's mechanism of action involves the inhibition of topoisomerases, which are essential for DNA replication and transcription.

The biological activity of this compound is primarily attributed to its interaction with topoisomerases. Research indicates that this compound inhibits both topoisomerase I and II activities in mouse liver tissue, leading to the disruption of DNA processes crucial for cancer cell proliferation .

Key Mechanisms

  • Topoisomerase Inhibition : this compound inhibits topoisomerases, which are critical for DNA unwinding during replication.
  • Cytotoxicity : Exhibits direct cytotoxicity against various tumor cell lines.
  • Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, preventing their proliferation.

Research Findings

A comprehensive review of literature reveals several significant findings regarding the biological activity of this compound.

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism
Melka (1993)Various animal tumorsNot specifiedDirect cytotoxicity
Zeng et al. (2020)Human tumor cells0.18Topoisomerase I inhibition
Wang et al. (2021)HepG2 (liver cancer)0.15Induces apoptosis via ROS generation

Case Studies

Case Study 1: Efficacy in Tumor Models
In a study conducted by Melka (1993), this compound demonstrated significant efficacy against five different animal tumor models. The results indicated a promising potential for further development as an anticancer agent.

Case Study 2: Mechanistic Insights
Zeng et al. (2020) investigated the mechanism by which this compound exerts its effects on human tumor cells. Their findings revealed that this compound induces apoptosis through the generation of reactive oxygen species (ROS) and inhibits topoisomerase I activity, leading to cell cycle arrest.

Comparative Analysis with Other Compounds

To contextualize this compound's efficacy, it is essential to compare it with other known anticancer agents.

Table 2: Comparative Efficacy of Anticancer Agents

CompoundTarget Cell LineIC50 (µM)Mechanism
This compoundHepG20.15Topoisomerase inhibition
DoxorubicinHepG20.05DNA intercalation
PaclitaxelA5490.25Microtubule stabilization

Properties

CAS No.

148317-76-4

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

6-[2-(2-hydroxyethylamino)ethyl]indeno[1,2-c]isoquinoline-5,11-dione

InChI

InChI=1S/C20H18N2O3/c23-12-10-21-9-11-22-18-14-6-2-3-7-15(14)19(24)17(18)13-5-1-4-8-16(13)20(22)25/h1-8,21,23H,9-12H2

InChI Key

LRHPCRBOMKRVOA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCNCCO

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCNCCO

Key on ui other cas no.

148317-76-4

Synonyms

11-dihydrooracin
6-(2-(2-hydroxyethyl)aminoethyl)-5,11-dioxo-5,6-dihydro-11H-indeno(1,2-c)isoquinoline hydrochloride
oracin
oracine
oracine hydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1 g of 6-(2-chloroethyl)-5,11-dioxo-5,6-dihydro-11H-indeno[1,2-c]isoquinoline (IV, X=2, m.p. 214°-215° C.), 1 g of dry 2-aminoethanol and 1 g of anhydrous potassium carbonate in 30 ml of anhydrous dimethylformamide is treated by warming to 100°14 110° C. and kept at this temperature for two hours. The hot mixture is filtered and the product collected on filter washed with 10 ml of ethanol. After twelve hours of standing in refrigerator (5° C. the eliminated crystallic substance is separated by suction, washed with ethanol and dried at temperature of 60° C. The yield 0.7 g (65% of theory), m. p. of the product is 184° C. It is possible to purify the substance as in Example 1.
Name
6-(2-chloroethyl)-5,11-dioxo-5,6-dihydro-11H-indeno[1,2-c]isoquinoline
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.